N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a pyridazine ring substituted with a p-tolyl group and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with p-Tolyl Group: The pyridazine ring is then substituted with a p-tolyl group using a Friedel-Crafts alkylation reaction.
Thioacetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(2-ethoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
626223-65-2 |
---|---|
Molecular Formula |
C16H19N3O2S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H19N3O2S/c1-12-3-5-13(6-4-12)14-7-8-16(19-18-14)22-11-15(20)17-9-10-21-2/h3-8H,9-11H2,1-2H3,(H,17,20) |
InChI Key |
VZCYRBKIPUHLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.